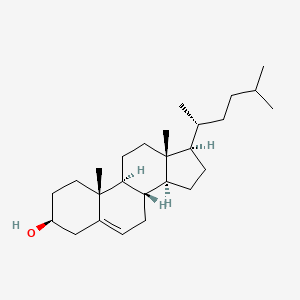
24-Norcholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Norcholesterol is a 3beta-hydroxy steroid.
This compound is a natural product found in Amphilectus fucorum and Dragmacidon lunaecharta with data available.
Wissenschaftliche Forschungsanwendungen
Adrenal Scintigraphy
One of the primary applications of 24-Norcholesterol is in adrenal scintigraphy, where it serves as a radiotracer for imaging adrenal glands. The most notable compound is Iodine-131 labeled 6β-iodomethyl-19-norcholesterol (NP-59), which has been extensively studied for its diagnostic accuracy in identifying adrenal disorders such as primary aldosteronism and Cushing's syndrome.
- Case Study: Diagnostic Accuracy
In a recent study evaluating the diagnostic accuracy of NP-59 scintigraphy, it was found that the technique had a sensitivity of 100% for detecting adrenal adenomas. The study analyzed 70 patients, correlating scintigraphy results with histopathological findings to establish its efficacy .
| Parameter | Value |
|---|---|
| Sensitivity | 100% |
| Specificity | High (exact value not reported) |
| Total Patients Evaluated | 70 |
Imaging Mechanism
The mechanism involves the uptake of this compound by adrenal tissues, where it is utilized to visualize abnormalities. The uptake patterns can differentiate between unilateral adenomas and bilateral hyperplasia based on the intensity and distribution of the radiotracer .
Cholesterol Metabolism Studies
Research involving this compound has also focused on its role in cholesterol metabolism. Studies have shown that it can influence lipid biosynthesis pathways, making it a valuable tool for understanding metabolic disorders.
- Case Study: Cholesterol Regulation
In vitro studies demonstrated that administration of this compound analogs significantly inhibited cholesterol synthesis in macrophage models. This suggests potential applications in treating conditions related to dysregulated lipid metabolism .
Therapeutic Potential
While primarily used for diagnostic purposes, emerging research indicates potential therapeutic applications of this compound derivatives. These include:
- Lipid Regulation : Compounds derived from this compound have been shown to modulate lipid levels in vivo, indicating their potential use in managing hyperlipidemia and associated cardiovascular risks .
- Cancer Research : The ability of cholesterol analogs to influence steroid hormone production makes them candidates for research into adrenal tumors and other hormone-related cancers .
Eigenschaften
CAS-Nummer |
38819-44-2 |
|---|---|
Molekularformel |
C26H44O |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-methylhexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44O/c1-17(2)6-7-18(3)22-10-11-23-21-9-8-19-16-20(27)12-14-25(19,4)24(21)13-15-26(22,23)5/h8,17-18,20-24,27H,6-7,9-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
VQSNHPSNPFDOJF-XSLNCIIRSA-N |
SMILES |
CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomerische SMILES |
C[C@H](CCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyme |
20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















